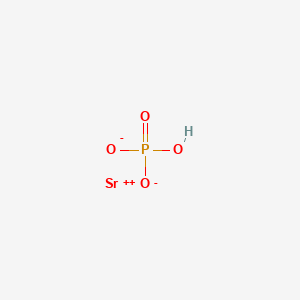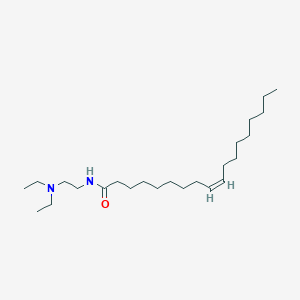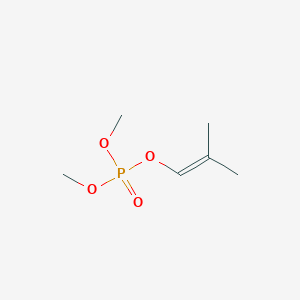
2-Chlormandelsäure
Übersicht
Beschreibung
2-Chloromandelic acid is a derivative of mandelic acid, characterized by the presence of a chlorine atom at the second position of the benzene ring. Its molecular formula is C8H7ClO3, and it has a molecular weight of 186.59 g/mol . This compound exists as a racemic mixture in its solid state, belonging to the monoclinic space group P21/c . It is widely used as an intermediate in the pharmaceutical industry, particularly in the synthesis of clopidogrel, an antithrombotic agent .
Wissenschaftliche Forschungsanwendungen
2-Chloromandelic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of chiral compounds .
Biology: In biological research, it serves as a precursor for the synthesis of various bioactive molecules .
Medicine: The compound is a key intermediate in the synthesis of clopidogrel, a medication used to prevent blood clots in patients with cardiovascular diseases .
Industry: In the industrial sector, 2-chloromandelic acid is utilized in the production of pharmaceuticals and fine chemicals .
Wirkmechanismus
Target of Action
2-Chloromandelic acid (2-ClMA) is a mandelic acid derivative . It is primarily used as a chiral drug intermediate for the synthesis of (S)-clopidogrel , a platelet aggregation inhibitor . The primary target of 2-Chloromandelic acid is therefore the biochemical pathways involved in platelet aggregation.
Mode of Action
It is known that it undergoes enantioselective resolution in organic solvent through irreversible transesterification catalyzed by lipase ak . This process results in the production of optically pure 2-Chloromandelic acid, which is then used in the synthesis of (S)-clopidogrel .
Biochemical Pathways
The biochemical pathways affected by 2-Chloromandelic acid are those involved in the synthesis of (S)-clopidogrel
Pharmacokinetics
It is known that the compound is used as an intermediate in the synthesis of (s)-clopidogrel , suggesting that its bioavailability and pharmacokinetic properties would be critical to the efficacy of the final drug product.
Result of Action
The primary result of the action of 2-Chloromandelic acid is the production of (S)-clopidogrel , a platelet aggregation inhibitor. This drug is used to prevent blood clots in people with certain heart or blood vessel conditions .
Action Environment
The action of 2-Chloromandelic acid is influenced by various environmental factors, including temperature and pH . For example, the optimal temperature and pH for the enzyme-catalyzed resolution of 2-Chloromandelic acid were found to be 30°C and 7.0, respectively . These conditions would likely influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 2-Chloromandelic acid are not fully understood. It is known that it interacts with various enzymes and proteins. For instance, it has been found to be involved in the hydrolysis of the carbamate ester, followed by oxidation to 2-chloromandelic acid
Molecular Mechanism
It is known to undergo hydrolysis of the carbamate ester followed by oxidation to 2-chloromandelic acid This process likely involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Chloromandelic acid is involved in several metabolic pathways. One of the primary metabolic pathways is O-glucuronidation and hydrolysis of the carbamate ester followed by oxidation to 2-chloromandelic acid . This metabolite is subsequently metabolized in parallel to 2-chlorophenylglycine and 2-chlorobenzoic acid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chloromandelic acid can be synthesized through various methods. One common approach involves the asymmetric hydrolysis of racemic 2-chloromandelic acid methyl ester using specific microorganisms like Exophiala dermatitidis . Another method includes the optical resolution of racemic 2-chloromandelic acid using chiral resolving agents such as ®-(+)-N-benzyl-1-phenylethylamine .
Industrial Production Methods: Industrial production often employs bioconversion techniques, where recombinant Escherichia coli cells overexpressing esterase enzymes are used to hydrolyze racemic 2-chloromandelic acid methyl ester to produce optically pure ®-2-chloromandelic acid . This method is advantageous due to its high optical purity and efficiency.
Analyse Chemischer Reaktionen
2-Chloromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chlorobenzoylformic acid using oxidizing agents like potassium permanganate under acidic conditions .
Reduction: Reduction of 2-chloromandelic acid can yield 2-chlorophenylglycol using reducing agents such as lithium aluminum hydride .
Substitution: The hydroxyl group in 2-chloromandelic acid can be substituted with other functional groups through reactions with reagents like thionyl chloride to form 2-chloromandeloyl chloride .
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: 2-Chlorobenzoylformic acid.
Reduction: 2-Chlorophenylglycol.
Substitution: 2-Chloromandeloyl chloride.
Vergleich Mit ähnlichen Verbindungen
Mandelic Acid: Lacks the chlorine atom, used in cosmetic and pharmaceutical applications.
2-Bromomandelic Acid: Contains a bromine atom instead of chlorine, used in similar synthetic applications.
2-Fluoromandelic Acid: Contains a fluorine atom, used in the synthesis of fluorinated pharmaceuticals.
Uniqueness: 2-Chloromandelic acid is unique due to its specific use in the synthesis of clopidogrel, which is a widely prescribed antithrombotic agent. Its chlorine substitution also imparts distinct chemical properties that are leveraged in various synthetic applications .
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOLDZZTBNYTMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314879 | |
| Record name | 2-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
| Record name | (2-Chlorophenyl)glycolic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11613 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10421-85-9 | |
| Record name | 2-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10421-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chlorophenyl)glycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010421859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10421-85-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chlorophenyl)glycolic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-chloromandelic acid?
A1: The molecular formula of 2-ClMA is C8H7ClO3, and its molecular weight is 186.59 g/mol.
Q2: What are the different solid-state forms of 2-ClMA?
A2: 2-ClMA exhibits polymorphism and can exist as a racemic compound or a conglomerate depending on the crystallization conditions. [, , ] Two polymorphic racemic compounds (Form α and Form β) and one conglomerate (Form γ) have been identified and characterized. []
Q3: How can the metastable conglomerate form of 2-ClMA be obtained?
A3: The metastable conglomerate (Form γ) can be obtained through freeze-drying. Crystallization from polar solvents typically yields a mixture of Form α (racemic compound) and Form γ (conglomerate). [] Additionally, melt crystallization and crystallization from solution can also lead to the conglomerate if the formation of the more stable racemic compound is avoided. []
Q4: What is a key application of (R)-2-ClMA in pharmaceutical synthesis?
A4: (R)-2-ClMA is a crucial intermediate in the synthesis of clopidogrel, an anti-platelet drug used to prevent blood clots. [, , ]
Q5: How can (R)-2-ClMA be synthesized?
A5: (R)-2-ClMA can be obtained through various methods:
- Asymmetric synthesis: This method utilizes the almond meal catalyzed hydrocyanation of 2-chlorobenzaldehyde, followed by acidic hydrolysis to yield (R)-2-chloromandelonitrile. Subsequent acidic hydrolysis of the nitrile affords enantiopure (R)-2-ClMA. []
- Resolution of racemate: This involves separating the enantiomers from a racemic mixture of 2-ClMA. Techniques include:
- Coordination-mediated resolution using resolving agents like D-O,O'-di-(p-toluoyl)-tartaric acid in the presence of Ca2+. []
- Enantioselective extraction using hydroxypropyl-β-cyclodextrin (HP-β-CD) as the selector. []
- Ligand exchange chromatography based on chiral ionic liquids. [, ]
- Enzymatic resolution using lipase AK for transesterification with vinyl acetate. []
Q6: What are the advantages of using bioconversion for the production of (R)-2-ClMA?
A6: Bioconversion, using microorganisms like Exophiala dermatitidis NBRC6857 or recombinant Escherichia coli expressing a specific esterase (EstE), offers several advantages for (R)-2-ClMA production: [] * High enantioselectivity, yielding (R)-2-ClMA with high optical purity (97% ee). * Environmentally friendly process compared to some chemical synthesis methods.
Q7: Can the undesired enantiomer from the resolution process be recycled?
A7: Yes, the undesired enantiomer ((S)-2-ClMA) can be racemized in the presence of sodium hydroxide, making it suitable for further resolution. This recycling process enhances the overall efficiency of (R)-2-ClMA production. []
Q8: Apart from its role as a pharmaceutical intermediate, what other applications does 2-ClMA have?
A8: 2-ClMA, along with its halogenated derivatives, serves as a building block for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs). These materials hold potential for enantioselective applications. []
Q9: How does the position and type of halogen substituents affect the resolution of halogenated mandelic acids using levetiracetam (LEV)?
A9: The position and type of halogen substituents on mandelic acid significantly impact the efficiency and enantiospecificity of resolution via co-crystallization with LEV. [] For instance, LEV selectively co-crystallizes with the S-enantiomers of 2-ClMA, 3-ClMA, 4-ClMA, and 4-BrMA, while it favors the R-enantiomer of 4-FMA.
Q10: What analytical techniques are commonly used to characterize 2-ClMA and its derivatives?
A10: Various analytical methods are employed to characterize 2-ClMA and its derivatives:
- Structural Elucidation: Single-crystal X-ray diffraction (XRD), powder XRD, Fourier Transform Infrared Spectroscopy (FTIR), and solid-state nuclear magnetic resonance (SS-NMR). [, ]
- Thermal Analysis: Differential scanning calorimetry (DSC) is used to determine melting points, melting enthalpies, and construct binary phase diagrams. [, , ]
- Chiral Separation & Analysis: High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are used for enantiomeric separation, often utilizing chiral stationary phases like Chiralpak AD-3 and Chiralpak IC. [, ] Thin-layer chromatography (TLC) with molecularly imprinted polymers (MIPs) as stationary phases offers a rapid and sensitive method for chiral separation. [, ]
Q11: How has computational chemistry been applied in research related to 2-ClMA?
A11: Computational approaches have proven valuable in understanding 2-ClMA's behavior and interactions:
- Molecular Modeling: Hyperchem simulations were used to study the complex formation between L-2-ClMA and acrylamide during the preparation of molecularly imprinted polymers (MIPs). These simulations also helped in calculating binding energies and understanding the chiral recognition mechanism. [, ]
- Structural Simulations: In the context of enantiospecific cocrystallization, structural simulations of the S-etiracetam (S-ETI) and S-2-ClMA cocrystal revealed its higher thermodynamic stability compared to the R-ETI:S-2-ClMA cocrystal, explaining the observed enantiospecificity. []
- Kinetic Modeling: Quantitative models based on homogeneous reaction and Ping-Pong bi-bi mechanisms were developed to simulate and optimize the enzymatic transesterification process for (R,S)-2-ClMA resolution using lipase AK. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















